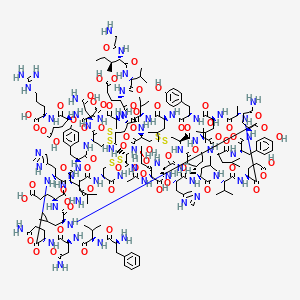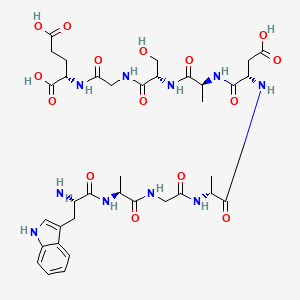
1,4-Benzenediamine dihydriodide
Overview
Description
1,4-Benzenediamine, also known as p-Phenylenediamine (PPD), is an organic compound with the formula C6H4(NH2)2 . This derivative of aniline is a white solid, but samples can darken due to air oxidation . It is mainly used as a component of engineering polymers and composites like Kevlar .
Synthesis Analysis
PPD is produced via three routes. Most commonly, 4-nitrochlorobenzene is treated with ammonia and the resulting 4-nitroaniline is then hydrogenated . In the DuPont route, aniline is converted to diphenyltriazine, which is then converted by acid-catalysis to 4-aminoazobenzene. Hydrogenation of the latter affords PPD .Molecular Structure Analysis
The molecular formula of 1,4-Benzenediamine is C6H8N2 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molar mass of 1,4-Benzenediamine is 108.144 g·mol−1 . It appears as a white crystalline solid that darkens upon exposure to air . The melting point ranges from 145 to 147 °C, and the boiling point is 267 °C . It has a solubility in water of 10% at 40°C, 87% at 107 C, and 100% at 140 C .Scientific Research Applications
Synthesis and Chemical Properties :
- 1,4-Benzenediamine has been synthesized through the Hofmann degradation of 1,4-benzenedicarboxamide, demonstrating its potential in organic synthesis and chemical industry applications (Liang Wei-ming, 2002).
Electronics and Nanotechnology :
- The molecule has been studied for its application in single molecular junctions, particularly in the context of forming stable halogen bonds with Au electrodes. This has implications for nanoelectronic devices (Yuki Komoto et al., 2013).
- Its adsorption on metal surfaces, such as Au(111), using density functional theory, showcases its potential in molecular electronics (Guo Li et al., 2012).
Molecular Transport and Conductance :
- Studies have focused on the conductance of 1,4-benzenediamine in molecular junctions, offering insights into its use in molecular-scale electronic devices (V. Fatemi et al., 2011).
Molecular Electronics and Stability :
- Research on fullerene-based anchoring groups for molecular electronics has included 1,4-benzenediamine, suggesting its role in developing more stable molecular junctions (Christian A. Martin et al., 2008).
Surface Chemistry and Material Science :
- The reaction and interaction of 1,4-benzenediamine with different metals have been explored, relevant to surface chemistry and material science applications (M. Kiguchi et al., 2008).
Synthetic Chemistry and Complex Formation :
- The molecule has been involved in the synthesis of complex iron compounds, showcasing its versatility in creating diverse chemical structures (K. Chłopek et al., 2005).
Chemical Synthesis and Green Chemistry :
- Its derivatives have been synthesized electrochemically, contributing to the field of green chemistry (Sadegh Khazalpour et al., 2015).
Polymer Science :
- 1,4-Benzenediamine has been used in synthesizing novel polyimides, demonstrating its importance in polymer science (N. Ghatge et al., 1984).
Safety and Hazards
properties
IUPAC Name |
benzene-1,4-diamine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2HI/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSZNVPBLKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116469-02-4 | |
| Record name | 1,4-Phenylenediamine Dihydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Amino-ethyl)-phenyl]-acetamidine dihydrochloride](/img/structure/B1495215.png)


![(3S)-4-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B1495235.png)


![7-Chloro-5H-benzo[g]quinolin-10-one](/img/structure/B1495241.png)





![[(1S)-1-carboxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]imino-iminoazanium](/img/structure/B1495273.png)